4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Description
This compound is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 8, and a beta-alaninate ester at position 5. The beta-alaninate moiety is further modified with a tert-butoxycarbonyl (Boc) protecting group on its amino terminus, enhancing its stability during synthesis and handling . The Boc group ensures controlled deprotection under acidic conditions, making the compound a candidate for targeted drug delivery systems.
Properties
Molecular Formula |
C25H27NO7 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C25H27NO7/c1-15-20(31-21(27)12-13-26-24(29)33-25(2,3)4)11-10-18-19(14-22(28)32-23(15)18)16-6-8-17(30-5)9-7-16/h6-11,14H,12-13H2,1-5H3,(H,26,29) |
InChI Key |
AQEJVLKRKLNNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a beta-keto ester in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where anisole reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Beta-Alanine Moiety: The beta-alanine moiety is introduced through an amide coupling reaction, where the chromen-2-one derivative reacts with N-(tert-butoxycarbonyl)-beta-alanine in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the beta-alanine moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with other coumarin-based esters, differing primarily in the ester side chain and substituents. Below is a comparative analysis:
Physicochemical and Functional Comparisons
- Solubility & Lipophilicity: The beta-alaninate derivative (target compound) exhibits intermediate solubility in polar solvents compared to the butanoate (more lipophilic) and tryptophanate (bulky indole reduces solubility) . LogP values (predicted): Target compound ~3.2; butanoate analogue ~3.8; tryptophanate ~4.3.
Stability :
- Biological Activity: The tryptophanate analogue’s indole moiety may confer affinity for proteins or receptors (e.g., serotonin transporters), whereas the beta-alaninate and butanoate derivatives are more likely to serve as fluorescent tags or enzyme substrates .
Biological Activity
The compound 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate , also known as {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid , is a derivative of chromone that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| CAS Number | 384362-18-9 |
| IUPAC Name | {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
| Purity | 95% |
Structural Characteristics
The compound features a chromone backbone with a methoxyphenyl group and a tert-butoxycarbonyl-beta-alaninate moiety, which may influence its biological interactions and solubility.
Antioxidant Properties
Research indicates that chromone derivatives exhibit significant antioxidant activity. For example, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the methoxy group in this compound may enhance its electron-donating capacity, contributing to its antioxidant effects.
Anti-inflammatory Effects
Chromone derivatives are known for their anti-inflammatory properties. The compound has been suggested to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that related compounds reduced inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of chromone derivatives. In particular, studies have shown that similar compounds inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that a compound with structural similarities exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may affect signaling pathways such as MAPK/ERK, which are crucial in cancer progression.
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of various chromone derivatives found that compounds with methoxy substitutions showed enhanced radical scavenging ability compared to their unsubstituted counterparts. The study utilized the DPPH assay to quantify the antioxidant activity, revealing an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.
Research on Anti-inflammatory Properties
In a controlled experiment, researchers treated lipopolysaccharide (LPS)-induced macrophages with the compound and observed a marked reduction in pro-inflammatory cytokine release (TNF-alpha and IL-6). This suggests that the compound can modulate inflammatory responses effectively.
Evaluation of Antitumor Effects
In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues treated with the compound, supporting its potential as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
